molecular formula C13H14OS B14342182 3-[(Naphthalen-1-yl)oxy]propane-1-thiol CAS No. 93372-55-5

3-[(Naphthalen-1-yl)oxy]propane-1-thiol

Cat. No.: B14342182
CAS No.: 93372-55-5
M. Wt: 218.32 g/mol
InChI Key: BKZKJAWEONDJNV-UHFFFAOYSA-N
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Description

3-[(Naphthalen-1-yl)oxy]propane-1-thiol is an organic compound characterized by the presence of a naphthalene ring attached to a propane-1-thiol group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalen-1-yl)oxy]propane-1-thiol typically involves the reaction of naphthol with 3-chloropropane-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-1-yl)oxy]propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

3-[(Naphthalen-1-yl)oxy]propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-1-yl)oxy]propane-1-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar structure but with a diol group instead of a thiol group.

    3-(Naphthalen-1-yloxy)propane-1-amine: Contains an amine group instead of a thiol group.

Uniqueness

3-[(Naphthalen-1-yl)oxy]propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs with different functional groups.

Properties

CAS No.

93372-55-5

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

3-naphthalen-1-yloxypropane-1-thiol

InChI

InChI=1S/C13H14OS/c15-10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,9-10H2

InChI Key

BKZKJAWEONDJNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCS

Origin of Product

United States

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